Substrate Affinity Benchmarking: TauT Endogenous Km Values Across Validated Cell Models
The taurine transporter (TauT) demonstrates a high-affinity transport mechanism with a Michaelis constant (Km) for taurine uptake in the range of 10-25 μM across multiple validated cellular models [1][2]. This is in contrast to the weak interaction of taurine with GABA transporter GAT-4, which exhibits an IC50 of approximately 1.6 mM, representing a 64- to 160-fold lower affinity compared to TauT's native substrate recognition [3]. The kinetic parameters were determined using [3H]-taurine uptake assays under sodium- and chloride-dependent conditions [1][2].
| Evidence Dimension | Substrate affinity (Km / IC50) |
|---|---|
| Target Compound Data | Km = 10.2 ± 1.7 μM (taurine uptake) |
| Comparator Or Baseline | GAT-4: IC50 = 1.6 mM (taurine interaction) |
| Quantified Difference | 64- to 160-fold higher affinity for TauT |
| Conditions | [3H]-taurine uptake assays in mammalian cells expressing TauT; GAT-4 assay in transfected HeLa cells |
Why This Matters
Procuring TauT protein ensures physiologically relevant taurine transport kinetics, whereas GAT family proteins would yield negligible binding signals and require impractically high taurine concentrations.
- [1] Rasmussen, R. N., et al. (2016). Taurine transport was of high affinity with a Km of 10.2±1.7 μM and fully inhibited by ALX-5407 (IC50=522±83 nM). View Source
- [2] Nielsen, C. U., et al. (2015). Interaction of GABA-mimetics with the taurine transporter (TauT, Slc6a6) in hyperosmotic treated Caco-2, LLC-PK1 and rat renal SKPT cells. European Journal of Pharmaceutical Sciences, 82, 138-146. Km = 24.9 ± 15.0 μM. View Source
- [3] Melamed, N., & Kanner, B. I. (2004). Transmembrane Domains I and II of the γ-Aminobutyric Acid Transporter GAT-4 Contain Molecular Determinants of Substrate Specificity. Molecular Pharmacology, 65(6), 1462-1468. View Source
